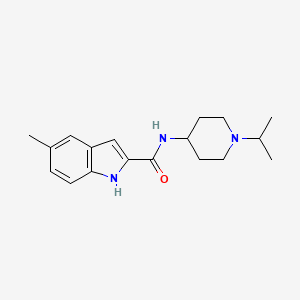
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, commonly known as MPI, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) and has shown promising results in various preclinical studies.
Mechanism of Action
MPI selectively binds to the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor and activates it, leading to downstream signaling pathways that modulate various physiological processes. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is primarily involved in the regulation of immune responses, and the activation of this receptor by MPI has been shown to modulate the release of cytokines and chemokines, leading to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
MPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and analgesic effects. In preclinical studies, MPI has been shown to reduce inflammation and pain in various animal models of disease. Additionally, MPI has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MPI has several advantages for lab experiments, including its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor, making it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. However, one of the limitations of MPI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of MPI, including the development of more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists, the investigation of the potential therapeutic applications of MPI in various diseases, and the elucidation of the downstream signaling pathways activated by MPI. Additionally, the development of more efficient synthesis methods for MPI could facilitate its use in various research applications.
Conclusion:
In conclusion, MPI is a novel synthetic compound that has shown promising results in various preclinical studies. Its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor make it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. The anti-inflammatory, immunomodulatory, and analgesic effects of MPI make it a potential candidate for the treatment of various diseases. Further research is needed to fully elucidate the potential therapeutic applications of MPI and to develop more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists.
Synthesis Methods
The synthesis of MPI is a multi-step process that involves the reaction of 5-methylindole-2-carboxylic acid with 1-(4-bromobutyl)-4-piperidinol to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product, MPI. The synthesis method of MPI has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
MPI has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is predominantly expressed in immune cells and has been implicated in modulating the immune response. MPI has shown anti-inflammatory and immunomodulatory effects in various preclinical studies, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-10-13(3)4-5-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLXUNBKGLCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

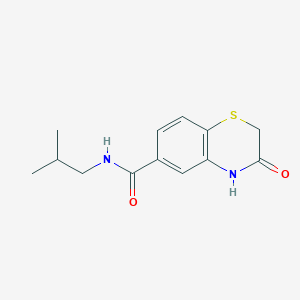
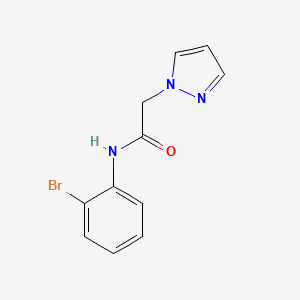
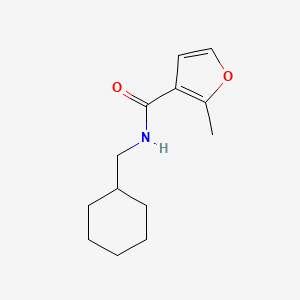
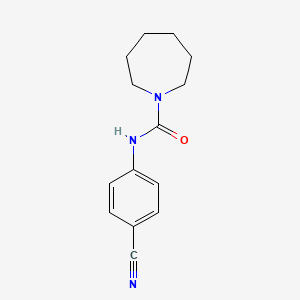
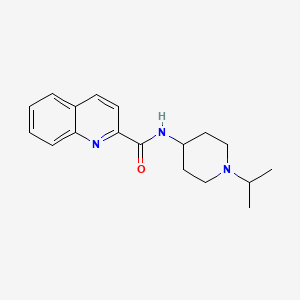
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
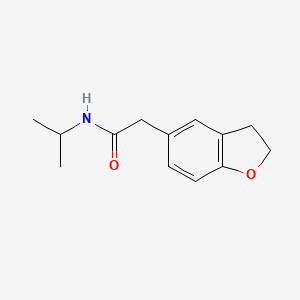
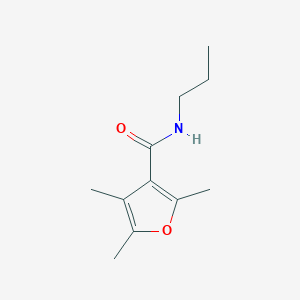
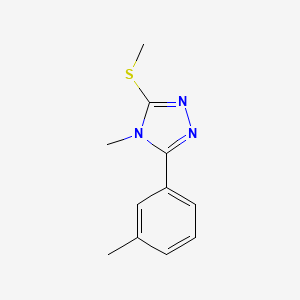
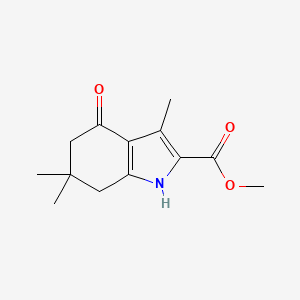
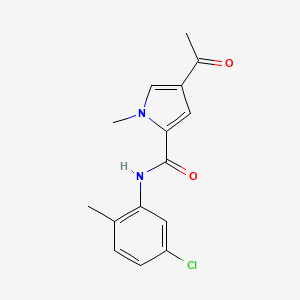
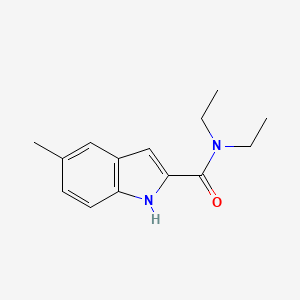
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)